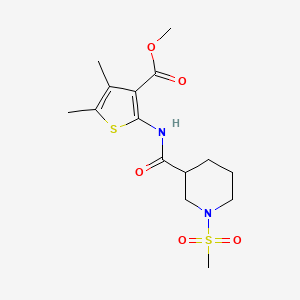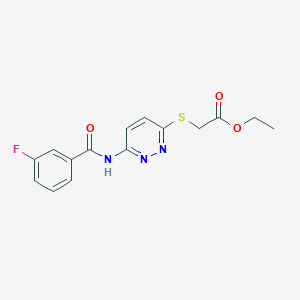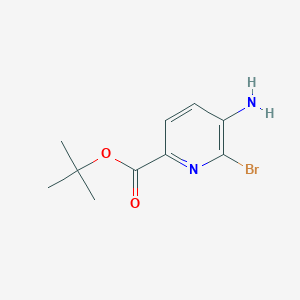![molecular formula C18H19N5O2S B2486218 N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-53-5](/img/structure/B2486218.png)
N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is likely a novel synthetic molecule with potential pharmacological properties. Although direct studies on this compound were not found, related research on compounds with similar structural features offers insights into possible synthetic routes, structural characteristics, and analytical methodologies.
Synthesis Analysis
Research on related compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlights the importance of structure-activity relationship (SAR) studies in identifying potent inhibitors with improved drug-like molecular properties (Shukla et al., 2012). Such studies guide the synthesis of analogs by modifying specific parts of the molecule to enhance solubility and biological activity.
Molecular Structure Analysis
The crystal structure analysis of compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, provides insights into the molecular conformation, hydrogen bonding, and potential for intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Studies on related sulfanylacetamide derivatives reveal various chemical reactions these compounds can undergo, including transformations under acid catalysis and reactions with dimethyl sulfoxide (DMSO), indicating the reactivity of the sulfanyl and acetamide groups in different chemical environments (Nedolya et al., 2018).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and crystallinity, is essential for compound characterization. While specific data on this compound was not found, related studies suggest that modifications in the molecular structure can significantly affect these properties, impacting the compound's applicability in various contexts.
Chemical Properties Analysis
The chemical properties of sulfanylacetamides and related compounds, including their reactivity, stability, and interactions with biological molecules, are influenced by their structural features. Research on compounds like 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole provides insights into the potential chemical behavior of this compound, including its interactions within biological systems and potential as a pharmacological agent (Al-Hourani et al., 2020).
科学的研究の応用
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in structure to N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds show potential in inhibiting the growth of human lymphoma B cells both in vitro and in mouse models, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial and Antiprotozoal Activity
Several studies have focused on the synthesis of novel derivatives and their evaluation for antimicrobial and antiprotozoal activities. These compounds demonstrate promising activities against a range of bacterial and fungal pathogens, as well as protozoan parasites, suggesting their potential in developing new antimicrobial agents (Darwish et al., 2014).
Anti-Cancer Activity
Research on the anti-cancer activity of certain compounds structurally related to this compound has been conducted. These studies include the evaluation of gold (III) and nickel (II) metal ion complexes derived from related tetrazole-triazole compounds, which have shown cytotoxic effects against breast cancer cell lines (Ghani & Alabdali, 2022).
Antioxidant Activity
Compounds similar to this compound have been evaluated for their antioxidant properties. These studies contribute to the understanding of the therapeutic potential of such compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis and Characterization
Several studies have been dedicated to the synthesis and structural characterization of novel derivatives, highlighting the diverse potential applications of these compounds in various fields of medicinal chemistry (Cai et al., 2009).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-16-9-7-14(8-10-16)19-17(24)12-26-18-20-21-22-23(18)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFUEAJQLHPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)

![Sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2486140.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)


![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
